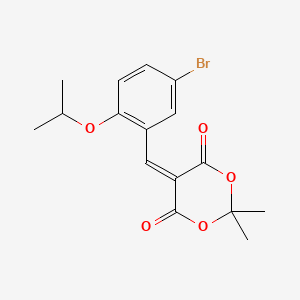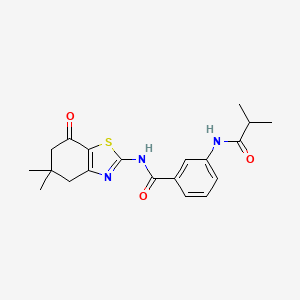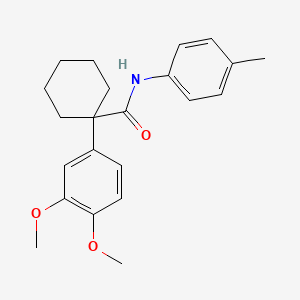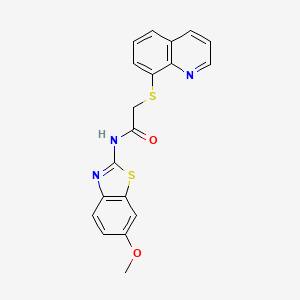
5-(5-bromo-2-isopropoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Descripción general
Descripción
5-(5-bromo-2-isopropoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as BIPB, is a versatile organic compound that has gained significant attention in the field of organic synthesis and material science. BIPB has a unique structure that makes it an ideal candidate for various applications, including polymerization initiator, cross-linking agent, and radical scavenger.
Mecanismo De Acción
BIPB acts as a radical initiator by generating free radicals upon thermal decomposition. The generated free radicals initiate the polymerization of vinyl monomers by adding to the double bond and propagating the polymer chain. BIPB also acts as a cross-linking agent by forming covalent bonds between polymer chains. In addition, BIPB can scavenge free radicals by donating hydrogen atoms, thereby terminating the radical chain reaction.
Biochemical and Physiological Effects:
BIPB has not been extensively studied for its biochemical and physiological effects. However, studies have shown that BIPB is relatively non-toxic and does not cause significant adverse effects in animals. BIPB is rapidly metabolized and eliminated from the body, making it a safe candidate for various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIPB has several advantages for lab experiments, including its high purity, stability, and ease of handling. BIPB is also relatively inexpensive and readily available. However, BIPB has some limitations, including its sensitivity to light and air, which can cause decomposition. BIPB also has a relatively short half-life, which can limit its application in some experiments.
Direcciones Futuras
BIPB has a vast potential for future research and development. Some possible future directions include the synthesis of new BIPB derivatives with improved properties, the application of BIPB in the synthesis of new materials, and the investigation of the biochemical and physiological effects of BIPB. Furthermore, the development of new methods for the synthesis of BIPB and its derivatives can lead to the discovery of new applications and broaden its scope in various fields.
Aplicaciones Científicas De Investigación
BIPB has been extensively studied for its application in organic synthesis and material science. BIPB is a widely used radical initiator for the polymerization of vinyl monomers, such as styrene, acrylates, and methacrylates. BIPB is also used as a cross-linking agent for the preparation of polymeric materials, such as thermosetting resins, adhesives, and coatings. Furthermore, BIPB has been used as a radical scavenger in the synthesis of dendrimers and other macromolecules.
Propiedades
IUPAC Name |
5-[(5-bromo-2-propan-2-yloxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO5/c1-9(2)20-13-6-5-11(17)7-10(13)8-12-14(18)21-16(3,4)22-15(12)19/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRVMOSBSXHUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=C2C(=O)OC(OC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-dimethylphenyl)-2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B3537016.png)
![N-(4-chlorophenyl)-2-({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B3537018.png)
![3-fluoro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3537025.png)
![3-iodo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B3537036.png)
![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide](/img/structure/B3537042.png)
![N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3537044.png)
![7-[(2-chlorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B3537052.png)
![3,4-dimethoxy-N-{[4-methyl-5-({2-oxo-2-[(2,4,6-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3537055.png)

![2-(4-bromo-2-chlorophenoxy)-N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B3537075.png)



![N-{[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B3537106.png)